3,5,8a-trimethyl-4a,8-dihydro-4H-benzo[f][1]benzofuran-2,7-dione
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Overview
Description
3,5,8a-trimethyl-4a,8-dihydro-4H-benzofbenzofuran-2,7-dione is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8a-trimethyl-4a,8-dihydro-4H-benzofbenzofuran-2,7-dione typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the core structure: This involves cyclization reactions to form the fused ring system.
Functional group modifications: Introduction of the ketone and furan functionalities through oxidation and cyclization reactions.
Final adjustments: Methylation and other modifications to achieve the final structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5,8a-trimethyl-4a,8-dihydro-4H-benzofbenzofuran-2,7-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3,5,8a-trimethyl-4a,8-dihydro-4H-benzofbenzofuran-2,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5,8a-trimethyl-4a,8-dihydro-4H-benzofbenzofuran-2,7-dione involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Affecting cellular processes: Influencing cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- 3,5,8a-trimethyl-4,4a,8a,9-tetrahydronaphtho[2,3-b]furan
Uniqueness
3,5,8a-trimethyl-4a,8-dihydro-4H-benzofbenzofuran-2,7-dione is unique due to its specific arrangement of functional groups and fused ring system, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H16O3 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
3,5,8a-trimethyl-4a,8-dihydro-4H-benzo[f][1]benzofuran-2,7-dione |
InChI |
InChI=1S/C15H16O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,7,12H,5-6H2,1-3H3 |
InChI Key |
HCWOSGGWMYYACF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3=C2)C)C |
Origin of Product |
United States |
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